molecular formula C13H16O3 B8612408 Methyl 3-[3-(2-oxopropyl)phenyl]propanoate

Methyl 3-[3-(2-oxopropyl)phenyl]propanoate

Cat. No. B8612408
M. Wt: 220.26 g/mol
InChI Key: LBLYMGIZCDYBBM-UHFFFAOYSA-N
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Patent
US07538141B2

Procedure details

A suspension of methyl (2E)-3-[3-(2-oxopropyl)phenyl]acrylate (5.00 g, Preparation 138) and 10% palladium on carbon (500 mg) in ethanol (50 ml) was stirred under an atmosphere of hydrogen (60 psi) at room temperature for 16 hours. The catalyst was filtered off through arbocel and the filtrate concentrated in vacuo to give the title compound as a pale yellow oil which was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH3:16])[CH2:3][C:4]1[CH:5]=[C:6](/[CH:10]=[CH:11]/[C:12]([O:14][CH3:15])=[O:13])[CH:7]=[CH:8][CH:9]=1>[Pd].C(O)C>[CH3:15][O:14][C:12](=[O:13])[CH2:11][CH2:10][C:6]1[CH:7]=[CH:8][CH:9]=[C:4]([CH2:3][C:2](=[O:1])[CH3:16])[CH:5]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
O=C(CC=1C=C(C=CC1)/C=C/C(=O)OC)C
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under an atmosphere of hydrogen (60 psi) at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off through arbocel
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(CCC1=CC(=CC=C1)CC(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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